molecular formula C21H18F3NO3S2 B1671285 Endurobol CAS No. 317318-70-0

Endurobol

Número de catálogo: B1671285
Número CAS: 317318-70-0
Peso molecular: 453.5 g/mol
Clave InChI: YDBLKRPLXZNVNB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cardarine, también conocido como GW501516 o Endurobol, es un agonista sintético del receptor activado por proliferador de peroxisomas delta (PPARδ). Se desarrolló en la década de 1990 a través de la investigación colaborativa entre GlaxoSmithKline y Ligand Pharmaceuticals. Cardarine ha ganado atención por sus beneficios potenciales en la mejora del metabolismo lipídico, la homeostasis energética y el rendimiento físico .

Métodos De Preparación

Cardarine se sintetiza mediante química combinatoria y diseño de fármacos basado en la estructura. La ruta sintética implica la formación del anillo tiazol y la unión del grupo trifluorometilfenilo. Las condiciones de reacción típicas incluyen el uso de disolventes como la dimetilformamida (DMF) y catalizadores como el carbonato de potasio. Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza mediante condiciones de reacción controladas y técnicas de purificación .

Análisis De Reacciones Químicas

Cardarine experimenta varias reacciones químicas, que incluyen:

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Cardarine ejerce sus efectos activando el receptor PPARδ, que regula la expresión de genes implicados en la oxidación de los ácidos grasos y el metabolismo energético. La activación del PPARδ conduce a un aumento de la biogénesis mitocondrial, una mayor capacidad oxidativa muscular y una mejor resistencia. Cardarine se dirige a tejidos con alta actividad metabólica, como los músculos esqueléticos, el corazón y el hígado .

Comparación Con Compuestos Similares

Cardarine a menudo se compara con otros agonistas del PPARδ y moduladores selectivos de los receptores de andrógenos (SARM). Compuestos similares incluyen:

Actividad Biológica

Endurobol, also known as GW501516 or Cardarine, is a synthetic compound developed as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). Initially intended for the treatment of metabolic disorders, its biological activity has garnered significant attention for its potential to enhance physical performance and induce metabolic adaptations similar to those achieved through exercise.

This compound operates primarily through its action on PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism and energy homeostasis. When activated, PPARδ promotes:

  • Increased Fatty Acid Oxidation : Shifts the body’s energy utilization from glucose to fatty acids, which helps spare glycogen stores during prolonged exercise .
  • Mitochondrial Biogenesis : Induces the expression of genes involved in mitochondrial function, enhancing endurance and metabolic efficiency .
  • Muscle Fiber Transformation : Facilitates the conversion of muscle fibers towards a more oxidative phenotype, akin to adaptations seen with regular endurance training .

Animal Studies

Numerous studies have assessed the effects of this compound in rodent models, revealing both beneficial and concerning outcomes:

  • Enhanced Endurance : Mice treated with GW501516 demonstrated a significant increase in running endurance compared to controls, with some studies reporting up to 50% longer times before exhaustion .
  • Improved Metabolic Profiles : Treated mice exhibited improved glucose tolerance and reduced fat mass even when subjected to high-fat diets .
  • Tumorigenic Risks : However, high doses have been linked to increased tumor incidence in various organs in animal models, raising safety concerns regarding long-term use .

Human Trials

Human clinical trials have yielded mixed results:

  • Phase I and II Trials : Initial trials indicated no significant adverse effects at low doses. However, these studies were limited in duration and scale .
  • Phase IV Trials : Conducted in Australia showed no reported side effects; however, the short duration and small sample sizes limit the reliability of these findings .

Case Studies

Several notable case studies highlight the implications of this compound usage:

  • Athlete Cases : Reports have emerged of athletes testing positive for this compound, indicating its use as a performance-enhancing drug despite regulatory bans .
  • Clinical Observations : In clinical settings, patients with metabolic syndrome showed improved insulin sensitivity and lipid profiles when treated with GW501516 .

Data Summary

The following table summarizes key findings from various studies on this compound's biological activity:

Study TypeKey FindingsNotes
Animal StudiesIncreased endurance by 50%Risk of tumors at high doses
Phase I TrialsNo significant adverse effects reportedShort duration
Phase II TrialsUnpublished results; safety concerns notedLimited sample size
Phase IV TrialsNo reported side effectsConducted over short periods

Propiedades

IUPAC Name

2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO3S2/c1-12-9-16(7-8-17(12)28-10-19(26)27)29-11-18-13(2)25-20(30-18)14-3-5-15(6-4-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBLKRPLXZNVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041037
Record name GW501516
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

This drug regulates fatty acid oxidation in several tissues, such as skeletal muscle and adipose tissue. Overexpression of PPARdelta using a transgenic murine model promotes an increase of muscle oxidative capability. It also plays a major role in the metabolic adaptations to western diet characterized by an excessive amount of saturated fat.
Record name Cardarine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05416
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

317318-70-0
Record name GW 501516
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317318-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GW 501516
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317318700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cardarine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05416
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GW501516
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW-501516
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I2HA1NU22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Ethyl {2-methyl-4-[4-methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-yl sulfanyl]phenoxy}acetate obtained from Example 10 (5.0 g, 10.5 mmol) was dissolved in ethanol (200 ml) and 3N sodium hydroxide solution (35.0 ml) was added thereto. The reaction mixture was stirred for 30 minutes at room temperature. After completion of reaction, 2N HCl was added thereto for adjusting pH to be 2.0. Ethanol was evaporated by under reduced pressure and the reaction mixture was extracted with ethyl acetate and brine. Subsequently, the solvent was evaporated by under reduced pressure and the residue was purified by LH-20 column chromatography to thereby yield 4.71 g of the title compound (yield: 98.8%).
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Endurobol
Reactant of Route 2
Endurobol
Reactant of Route 3
Endurobol
Reactant of Route 4
Reactant of Route 4
Endurobol
Reactant of Route 5
Reactant of Route 5
Endurobol
Reactant of Route 6
Endurobol
Customer
Q & A

Q1: What is the primary molecular target of GW501516?

A: GW501516 acts as a selective agonist of PPARδ, a nuclear receptor involved in regulating lipid and glucose metabolism. [, , , , , , , , , ]

Q2: How does GW501516 interact with PPARδ and what are the downstream consequences?

A: Upon binding to PPARδ, GW501516 induces a conformational change that promotes its heterodimerization with retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as PPAR response elements (PPREs) located in the promoter regions of target genes. [, , , , , ] This interaction modulates the transcription of genes involved in various cellular processes, including lipid metabolism, glucose homeostasis, inflammation, and cell proliferation. [, , , , , , , , , , , , , , , , , ]

Q3: What are the key downstream effects of PPARδ activation by GW501516 in skeletal muscle?

A3: GW501516-mediated PPARδ activation in skeletal muscle has been shown to:

  • Enhance fatty acid oxidation through the upregulation of genes such as carnitine palmitoyltransferase 1b (CPT1b). [, ]
  • Increase mitochondrial biogenesis and energy expenditure, potentially through the induction of PGC-1α and uncoupling proteins (UCPs). [, , , ]
  • Promote a shift towards a more oxidative muscle fiber type, characterized by increased expression of myosin heavy chain I (MHC I). []
  • Improve insulin sensitivity and glucose uptake. [, , , ]

Q4: How does GW501516 impact the liver in the context of metabolic disorders?

A4: Research suggests that GW501516:

  • Decreases hepatic steatosis by reducing lipid accumulation and improving liver function in models of non-alcoholic fatty liver disease (NAFLD). [, ]
  • Improves glucose metabolism by enhancing insulin sensitivity and reducing insulin resistance. [, , ]
  • Modulates the expression of key enzymes involved in glucose and lipid metabolism, such as sterol regulatory element-binding protein 1c (SREBP-1c) and GLUT2. [, ]

Q5: Does GW501516 influence inflammation?

A5: GW501516 has demonstrated anti-inflammatory effects in various models:

  • Reduction of inflammation in the liver of rats with NAFLD. []
  • Amelioration of tubulointerstitial inflammation in a proteinuric kidney disease mouse model, potentially via the TAK1-NFκB pathway. []
  • Inhibition of LPS-triggered glutamate release in BV-2 microglial cells, suggesting a potential role in modulating neuroinflammation. []

Q6: Is there any spectroscopic data available for GW501516?

A6: While the provided research papers do not delve into detailed spectroscopic characterization, such information might be found in chemical databases or patents related to the compound.

Q7: What is known about the stability and material compatibility of GW501516?

A7: The research papers primarily focus on the biological activity of GW501516, and detailed information on its material compatibility and stability under various conditions is limited.

Q8: Does GW501516 exhibit any catalytic properties?

A8: GW501516 is primarily recognized for its role as a ligand for PPARδ and does not appear to possess intrinsic catalytic properties based on the provided research.

Q9: How stable is GW501516 under different conditions?

A9: The provided research primarily focuses on the biological effects of GW501516, and specific data on its stability under various conditions is limited.

Q10: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of GW501516?

A10: The research papers do not provide details on specific formulation strategies for GW501516.

Q11: What are the SHE regulations surrounding GW501516?

A: While specific SHE regulations may vary between countries and regions, GW501516 is often subject to restrictions due to its potential for misuse in performance enhancement and concerns regarding its long-term safety profile. [, ]

Q12: What is known about the pharmacokinetics (PK) of GW501516?

A12: The research papers do not provide comprehensive information on the ADME properties of GW501516.

Q13: What in vitro models have been used to study the efficacy of GW501516?

A13: Various cell-based assays have been employed, including:

  • Cultured human and rodent skeletal muscle cells to investigate its effects on glucose uptake, fatty acid oxidation, and gene expression. [, , , ]
  • Human umbilical vein endothelial cells (HUVECs) to assess its impact on proliferation, apoptosis, and the expression of PAI-1. [, ]
  • BV-2 microglial cells to study its role in modulating neuroinflammation and glutamate release. []

Q14: What animal models have been used to investigate the effects of GW501516?

A14: Research has utilized various animal models, including:

  • Rodent models of diet-induced obesity (DIO), NAFLD, and type 2 diabetes to assess its metabolic effects. [, , , ]
  • Mouse models of proteinuric kidney disease to investigate its impact on renal inflammation. []
  • Rat models of corneal damage to assess its potential antifibrotic effects. []

Q15: Have there been any clinical trials conducted with GW501516?

A: While some clinical trials were initiated to evaluate GW501516 for the treatment of dyslipidemia, they were halted due to concerns regarding its long-term safety profile. [, , ]

Q16: Are there any known resistance mechanisms associated with GW501516?

A16: The provided research does not specifically address resistance mechanisms to GW501516.

Q17: What are the known toxicological concerns regarding GW501516?

A: Long-term animal studies raised concerns about the potential for GW501516 to promote tumor development and reduce lifespan, leading to the termination of its clinical development. [, ]

Q18: What drug delivery strategies have been explored for GW501516?

A18: The provided research papers do not focus on specific drug delivery strategies for this compound.

Q19: Are there any biomarkers associated with GW501516 efficacy or toxicity?

A19: The research papers do not explicitly identify specific biomarkers for GW501516 efficacy or toxicity.

Q20: What analytical methods have been used to characterize and quantify GW501516?

A20: Various analytical techniques are commonly employed for the characterization and quantification of GW501516, including:

  • High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for detection and quantification in biological samples. []
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective analysis in various matrices. []
  • Liquid chromatography-high resolution mass spectrometry (LC-HRMS) for confirmation of GW501516 identification in biological samples like hair. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.